molecular formula C10H16BNO2S B13346296 (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13346296
M. Wt: 225.12 g/mol
InChI Key: VWYHGTNHYPAKLF-UHFFFAOYSA-N
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Description

(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted at the 5-position with a 2-methylpiperidin-1-yl group and a boronic acid moiety at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners for constructing biaryl or heteroaryl systems . The 2-methylpiperidinyl substituent introduces steric and electronic effects that may modulate reactivity, solubility, and binding properties in catalytic or medicinal chemistry contexts.

Properties

Molecular Formula

C10H16BNO2S

Molecular Weight

225.12 g/mol

IUPAC Name

[5-(2-methylpiperidin-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO2S/c1-8-4-2-3-7-12(8)10-6-5-9(15-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3

InChI Key

VWYHGTNHYPAKLF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2CCCCC2C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while cross-coupling reactions can produce various substituted thiophenes.

Scientific Research Applications

(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thiophene ring can interact with various biological pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related thiophene boronic acids, focusing on substituent effects:

Compound Name Substituent at Thiophene 5-Position Key Properties/Applications Reference
(5-Methylthiophen-2-yl)boronic acid Methyl High reactivity in Suzuki coupling; used in OLED materials
(5-Formylthiophen-2-yl)boronic acid Formyl Electrophilic carbonyl group for further functionalization
(5-(Hydroxymethyl)thiophen-2-yl)boronic acid Hydroxymethyl Enhanced hydrophilicity; potential for bioconjugation
(5-(tert-Butyl)thiophen-2-yl)boronic acid tert-Butyl Steric hindrance reduces aggregation in polymers
(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid 2-Methylpiperidinyl Improved solubility in polar solvents; potential CNS-targeting due to piperidine moiety
  • Electronic Effects : The 2-methylpiperidinyl group is electron-donating via nitrogen lone pairs, raising the HOMO energy of the thiophene ring compared to electron-withdrawing groups (e.g., formyl). This enhances nucleophilicity in cross-coupling reactions .
  • Steric Effects : The bulky piperidine ring may hinder coupling efficiency compared to smaller substituents (e.g., methyl). For example, (5-methylthiophen-2-yl)boronic acid achieves 80% yield in Pd-catalyzed couplings, while bulkier analogs (e.g., tert-butyl) show reduced yields .

Physicochemical Properties

  • Solubility : The 2-methylpiperidinyl group enhances water solubility compared to hydrophobic tert-butyl or methyl substituents .
  • Stability : Boronic acids with electron-donating groups (e.g., piperidinyl) exhibit slower protodeboronation than electron-deficient analogs .

Research Findings and Data

Key Studies

DFT Analysis () :

  • Thiophene boronic acids with electron-donating substituents (e.g., piperidinyl) exhibit narrowed HOMO-LUMO gaps (~3.2 eV vs. 3.5 eV for methyl analogs), enhancing charge transport in photovoltaic applications .
  • Steric effects from 2-methylpiperidinyl reduce π-π stacking in solid-state materials, improving film morphology in organic solar cells.

Synthetic Optimization () :

  • Pd(OAc)₂/XPhos catalytic systems improve yields for sterically hindered boronic acids (e.g., 58–80% for tert-butyl vs. 61% for acetyl-substituted analogs) .

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